25C-NB3OMe (盐酸盐)

描述

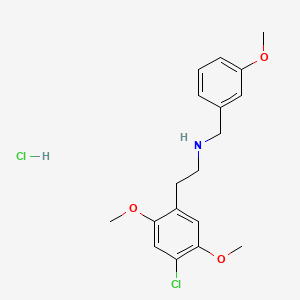

25C-NB3OMe (盐酸盐) 是一种属于苯乙胺类的化学化合物。它在结构上被归类为苯乙胺,并以其对血清素受体的强大作用而闻名。 该化合物主要用作研究和法医应用中的分析参考标准 .

科学研究应用

25C-NB3OMe (盐酸盐) 主要用于科学研究,用于以下应用:

化学: 它被用作分析参考标准,用于研究苯乙胺衍生物的性质和反应。

生物学: 该化合物用于研究对血清素受体和其他生物靶标的影响。

医学: 对 25C-NB3OMe (盐酸盐) 的研究包括研究其潜在的治疗效果和毒理学特性。

作用机制

25C-NB3OMe (盐酸盐) 的作用机制涉及其与血清素受体(特别是 5-HT2A 受体)的相互作用。该化合物作为 5-HT2A 受体的强效部分激动剂,导致下游信号通路活化。 这种相互作用导致了该化合物的致幻作用和其他生理反应 .

生化分析

Biochemical Properties

The compound 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride acts as a highly potent partial agonist for the human 5-HT 2A receptor . It has been found to potently reduce cell viability of SH-SY5Y, PC12, and SN4741 cells . The neurotoxicity of 25c-Nb3ome (hydrochloride) on SH-SY5Y cells was further confirmed by using fluorescein diacetate/propidium iodide double staining .

Cellular Effects

The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride on cells include sublingual numbing, stimulation, hallucinations, dissociation, and anxiety . In vitro studies have shown that 25c-Nb3ome (hydrochloride) exhibits cytotoxicity on neuronal cell lines SH-SY5Y, PC12, and SN471 .

Molecular Mechanism

The molecular mechanism of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride involves its interaction with the 5-HT 2A receptor . It elevates the expression of phosphorylated extracellular signal-regulated kinase (pERK), but decreases the expression of phosphorylated Akt and phosphorylated Ser9- glycogen synthase kinase 3β (GSK3β) in time- and concentration-dependent manners .

Temporal Effects in Laboratory Settings

It has been found that the compound is more than 50 times more potent than methamphetamine in reducing the viability of SH-SY5Y cells .

Dosage Effects in Animal Models

The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride vary with different dosages in animal models. It is extremely potent and the effects of the drug increase greatly within a small window of dosage adjustment . Overdose may occur at as little as double an average dose .

Metabolic Pathways

The major metabolic pathways of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by the glucuronidation, sulfation, and/or N-acetylation of primary metabolites .

Transport and Distribution

It is known that NBOMe-substituted compounds have a diminished absorption rate passing through mucus membranes, but generally remain inactive when taken orally .

Subcellular Localization

It is known that it acts as a potent partial agonist for the human 5-HT 2A receptor .

准备方法

合成路线和反应条件

25C-NB3OMe (盐酸盐) 的合成涉及几个步骤,从制备核心苯乙胺结构开始。合成路线通常包括以下步骤:

苯乙胺核心的形成: 这涉及 2,5-二甲氧基苯甲醛与硝基乙烷反应形成 2,5-二甲氧基-β-硝基苯乙烯。

还原: 然后使用如氢化铝锂之类的还原剂将硝基苯乙烯还原为 2,5-二甲氧基苯乙胺。

取代: 然后在碱的存在下,将苯乙胺与 4-氯苄基氯反应形成 2-(4-氯-2,5-二甲氧基苯基)-N-(3-甲氧基苄基)乙胺。

盐酸盐的形成: 最后,通过与盐酸反应将化合物转化为其盐酸盐.

工业生产方法

由于 25C-NB3OMe (盐酸盐) 主要用于研究和法医应用,因此其工业生产方法没有得到很好的记录。 实验室环境中的合成过程可以通过适当的修改进行放大,以用于工业生产,以确保安全和效率。

化学反应分析

反应类型

25C-NB3OMe (盐酸盐) 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 取代反应通常涉及卤化剂和碱之类的试剂.

形成的主要产物

从这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化会导致醌的形成,而还原可以产生各种还原的苯乙胺衍生物 .

相似化合物的比较

类似化合物

25I-NBOMe: 一个类似物,用碘原子代替氯原子。

25B-NBOMe: 另一个类似物,用溴原子代替氯原子。

2C-C: 一种没有甲氧基苄基的苯乙胺衍生物.

独特性

25C-NB3OMe (盐酸盐) 由于其特定的取代模式而具有独特性,该模式包括 4-氯-2,5-二甲氧基苯基和 3-甲氧基苄基。 这种独特的结构使其具有独特的药理特性和对血清素受体的高亲和力 .

生物活性

25C-NB3OMe (hydrochloride) is a member of the NBOMe family, which are synthetic derivatives of the 2C family of phenylethylamines. These compounds have garnered attention due to their potent psychoactive effects and potential neurotoxic and cardiotoxic properties. This article explores the biological activity of 25C-NB3OMe, focusing on its receptor interactions, toxicological effects, and relevant case studies.

Receptor Interaction

25C-NB3OMe acts primarily as a potent full agonist at the 5-HT2A receptor , which is implicated in various neuropsychiatric effects. Its affinity for this receptor is significantly higher than that of many other hallucinogens, making it a subject of interest in psychopharmacology. The compound also exhibits agonist activity at other serotonin receptors, particularly the 5-HT2B receptor , which has been linked to cardiovascular complications when activated chronically or at high doses .

Neurotoxicity

Preliminary studies indicate that 25C-NB3OMe can induce neurotoxic effects in various model organisms. In vitro studies have demonstrated cytotoxicity in neuronal cell lines such as SH-SY5Y , PC12 , and SN471 . Notably, 25C-NB3OMe was found to be more potent than methamphetamine in reducing cell viability . The mechanism of neurotoxicity appears to involve:

- Activation of the MAPK/ERK signaling pathway

- Inhibition of the Akt/PKB signaling pathway

These pathways are crucial for cell survival and proliferation, suggesting that 25C-NB3OMe may lead to significant neuronal damage under certain conditions .

Cardiotoxicity

The cardiotoxic effects of 25C-NB3OMe are particularly concerning due to its action on the 5-HT2B receptor . Prolonged activation can result in cardiac valvulopathy, which is associated with drug-induced valvular heart disease. Additionally, high affinity for adrenergic α1 receptors contributes to stimulant-like cardiovascular effects, including increased heart rate and blood pressure .

Case Studies

Several case reports have documented adverse effects associated with the use of NBOMe compounds, including 25C-NB3OMe. Below are notable instances:

| Case | Patient Description | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | A 16-year-old female | Generalized seizures, altered mental status | Hospitalized for 8 days; confirmed presence of 25C-NB3OMe |

| Case 2 | A 15-year-old male | Bizarre behavior, seizures, muscle rigidity | Discharged within 24 hours; confirmed presence of 25B-NBOMe |

In both cases, patients exhibited severe neurological symptoms following the use of substances believed to be NBOMes. These incidents highlight the potential for serious health risks associated with these compounds .

Research Findings

Recent research has focused on the pharmacological profiles and toxicological implications of NBOMe compounds:

- In vitro studies : Demonstrated significant cytotoxicity in neuronal and cardiomyocyte cell lines.

- Animal studies : Indicated developmental toxicity and adverse effects on heart health in zebrafish and rats.

- Clinical data : Documented multiple cases of intoxication leading to seizures and severe psychological disturbances .

属性

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQLGZXDXDMPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-57-0 | |

| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NB3OME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。